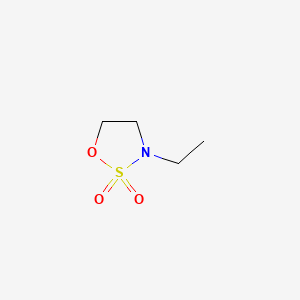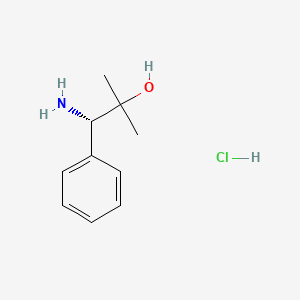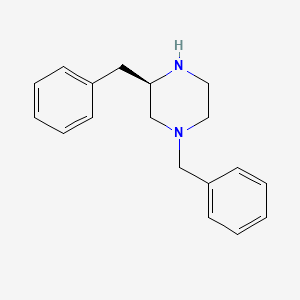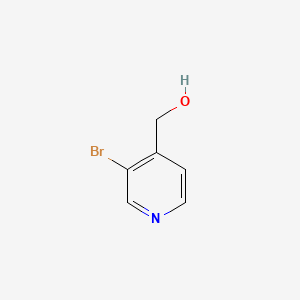
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate, also known as 20-Dione Acetate, is a steroid hormone that plays an important role in various physiological processes. It is synthesized from cholesterol and is a precursor to other important hormones such as testosterone and estrogen.
Mechanism of Action
The mechanism of action of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate is not fully understood, but it is believed to act through various pathways, including the inhibition of key enzymes involved in the inflammatory response and the modulation of immune cell function. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate has been found to have various biochemical and physiological effects, including the modulation of the immune response, the inhibition of inflammation, and the inhibition of cancer cell growth. It has also been found to have anabolic effects, and has been used in the treatment of muscle wasting disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate in lab experiments is its ability to modulate the immune response and inhibit inflammation, which makes it a useful tool for studying immune-related diseases. Additionally, its anti-cancer properties make it a useful tool for studying cancer cell growth and development. However, one limitation of using (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Future Directions
Future research on (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate could focus on its potential as a therapeutic agent for various diseases, including cancer and autoimmune diseases. Additionally, further studies could be conducted to better understand its mechanism of action and its potential side effects. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate.
Synthesis Methods
The synthesis of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate involves the conversion of cholesterol to pregnenolone, which is then converted to (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate through a series of enzymatic reactions. The process involves the use of various chemicals and enzymes, and the yield of the final product depends on the purity of the starting material and the efficiency of the enzymatic reactions.
Scientific Research Applications
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate Acetate has been extensively studied for its role in various physiological processes, including its effect on the immune system, inflammation, and cancer. It has been found to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of various types of cancer. Additionally, it has been found to have immunomodulatory effects and has been used in the treatment of autoimmune diseases.
properties
IUPAC Name |
[(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19+,20-,21+,22+,23+,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIMJUQRBDTHBT-NGWDOLKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747827 |
Source


|
| Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10211-88-8 |
Source


|
| Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B599380.png)
![N-[(2R,3R,4R,6R)-4,6-dihydroxy-6-methyl-5-oxo-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]acetamide](/img/structure/B599381.png)





![Ethyl [3-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B599391.png)





